(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide
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Overview
Description
(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring substituted with a methoxyphenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine group of the pyrrolidine ring with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyphenyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
®-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide: The enantiomer of the compound, with similar but distinct properties.
N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide: The non-chiral version of the compound.
Uniqueness
(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or non-chiral counterparts.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
(2S)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-16-10-6-4-9(5-7-10)14-12(15)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
PULFEDZGBMBXBR-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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